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Compound of Interest

Compound Name: GPR35 agonist 3

Cat. No.: B5368244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of three notable

G-protein coupled receptor 35 (GPR35) agonists: Lodoxamide, Pamoic Acid, and Zaprinast.

The information is curated to support research and drug development efforts targeting GPR35,

a promising therapeutic target for a range of inflammatory disorders. This document

summarizes their performance based on available experimental data, details the

methodologies for key experiments, and visualizes the associated signaling pathways.

Comparative Analysis of Anti-Inflammatory Effects
The activation of GPR35 has been shown to modulate inflammatory responses through various

signaling pathways. The anti-inflammatory effects are often attributed to the inhibition of pro-

inflammatory signaling cascades such as NF-κB and the promotion of anti-inflammatory

pathways.[1] The in vitro potency of GPR35 agonists in receptor activation assays does not

always directly correlate with their in vivo anti-inflammatory efficacy, which can be influenced by

factors such as species selectivity and pharmacokinetic properties.

Data Summary Table

The following table summarizes the available quantitative data for Lodoxamide, Pamoic Acid,

and Zaprinast. It is important to note that a direct head-to-head comparative study with all three

agonists in the same anti-inflammatory assays is not readily available in the public domain. The
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data presented here is a compilation from various studies and should be interpreted with

consideration for the different experimental conditions.

Agonist

In Vitro
Receptor
Activation
(EC50)

In Vivo Anti-
Inflammatory
Model

Key Anti-
Inflammatory
Readouts

Species
Selectivity

Lodoxamide

~1 nM (human,

AP-TGF-α

shedding assay)

[2]

Hepatic fibrosis

model (mice)[3]

Protective effects

reversed by a

GPR35

antagonist.[3]

High potency for

human and rat

GPR35, but

~100-fold lower

for mouse.[3]

Pamoic Acid

~9 nM (human,

AP-TGF-α

shedding assay)

[2]

Acetic acid-

induced writhing

(mice)[4]

Dose-related

antinociceptive

effect.[4]

Shows activity in

mouse models.

Zaprinast

~0.7 µM (human,

AP-TGF-α

shedding assay)

[2]

Acetic acid-

induced writhing

(mice)[5]

Significant

reduction in the

number of

writhes.[6]

Substantially

more potent at

rat GPR35 than

human GPR35.

[7]

GPR35 Signaling Pathways in Inflammation
Activation of GPR35 can lead to both pro- and anti-inflammatory responses, depending on the

cellular context and the specific signaling pathways engaged. The anti-inflammatory effects are

often mediated through Gαs-cAMP-PKA and β-arrestin-dependent pathways, which can

suppress the activation of key inflammatory transcription factors like NF-κB.
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Experimental Setup Daily Monitoring

Endpoint Analysis (Day 7-8)

C57BL/6 Mice

2-3% DSS in
drinking water

(5-7 days)

GPR35 Agonist or Vehicle
(daily administration)

Record Weight,
Stool Consistency,

Rectal Bleeding
(Calculate DAI)

Sacrifice Mice

Measure Colon Length

H&E Staining &
Histological Scoring

MPO Activity Assay

Cytokine Measurement
(ELISA/qPCR)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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